
gamma-Butyrobetaine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Butyrobetaine-d9 is a deuterated form of gamma-butyrobetaine, a naturally occurring compound that serves as a precursor to L-carnitine. L-carnitine is essential for the transport of fatty acids into mitochondria for beta-oxidation. This compound is often used in scientific research to study metabolic pathways and the role of L-carnitine in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gamma-Butyrobetaine-d9 can be synthesized through the hydrogenation of crotonoylbetaine chloride in a strongly acidic environment . The reaction involves the use of deuterium gas to replace hydrogen atoms with deuterium, resulting in the deuterated form of gamma-butyrobetaine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Butyrobetaine-d9 undergoes various chemical reactions, including:
Oxidation: Catalyzed by gamma-butyrobetaine dioxygenase, converting gamma-butyrobetaine to L-carnitine.
Reduction: Involves the reduction of gamma-butyrobetaine to butyrobetaine.
Substitution: Reactions where functional groups in gamma-butyrobetaine are replaced by other groups.
Common Reagents and Conditions
Oxidation: Requires gamma-butyrobetaine dioxygenase, 2-oxoglutarate, and molecular oxygen.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: L-carnitine.
Reduction: Butyrobetaine.
Substitution: Various substituted gamma-butyrobetaine derivatives.
Applications De Recherche Scientifique
Gamma-Butyrobetaine-d9 is widely used in scientific research due to its role as a precursor to L-carnitine. Some key applications include:
Chemistry: Studying metabolic pathways and enzyme kinetics involving L-carnitine and gamma-butyrobetaine.
Biology: Investigating the role of L-carnitine in cellular energy metabolism and fatty acid transport.
Industry: Used in the production of dietary supplements and pharmaceuticals containing L-carnitine.
Mécanisme D'action
Gamma-Butyrobetaine-d9 exerts its effects primarily through its conversion to L-carnitine by gamma-butyrobetaine dioxygenase . This enzyme catalyzes the hydroxylation of gamma-butyrobetaine, resulting in the formation of L-carnitine. L-carnitine then facilitates the transport of fatty acids into mitochondria for beta-oxidation, playing a crucial role in cellular energy production .
Comparaison Avec Des Composés Similaires
Gamma-Butyrobetaine-d9 is unique due to its deuterated nature, which makes it useful in metabolic studies. Similar compounds include:
Gamma-Butyrobetaine: The non-deuterated form, also a precursor to L-carnitine.
L-Carnitine: The end product of gamma-butyrobetaine metabolism, essential for fatty acid transport.
Trimethylamine-N-oxide (TMAO): A metabolite derived from L-carnitine, associated with cardiovascular diseases.
This compound’s uniqueness lies in its use as a tracer in metabolic studies, allowing researchers to track and analyze metabolic pathways with greater precision.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/i1D3,2D3,3D3 |
Clé InChI |
JHPNVNIEXXLNTR-GQALSZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
C[N+](C)(C)CCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


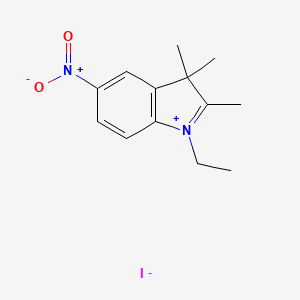
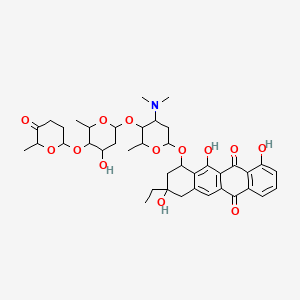
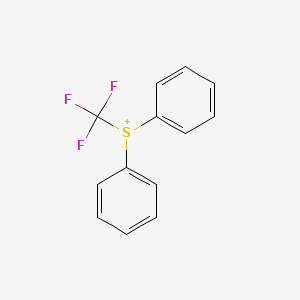
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 6a,6b,9,9,12a-pentamethyl-2-methylidene-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14085794.png)
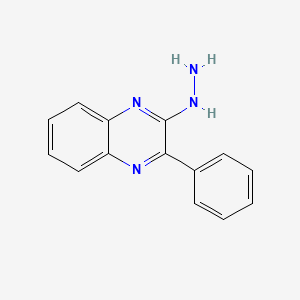
![1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14085800.png)
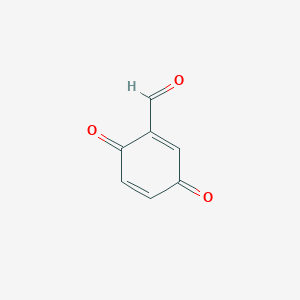
![3-{[3-(4-methoxybenzyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14085805.png)

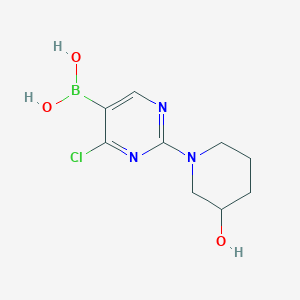
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085826.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8R,8aR,9R,10R,12aS,14bR)-9,10-diacetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14085834.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085839.png)
![N-[(4-methoxyphenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B14085842.png)
